2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride
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Overview
Description
2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride typically involves the hydrogenation of pyrrole derivatives. One common method is the hydrogenation of pyrrole in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . Another approach involves the cyclization of α-amino ynones, followed by hydrogenation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods utilize continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to maintain the stability of the compound and prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-3-carboxylic acid derivatives.
Reduction: It can be further reduced to form fully saturated pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: N-substituted pyrrole derivatives.
Scientific Research Applications
2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrole-3-carboxylic acid: A structurally related compound with similar chemical properties.
Pyrrolidine: A fully saturated derivative of pyrrole.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another derivative with potential bioactive properties.
Uniqueness
2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride group. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
2,5-dihydro-1H-pyrrole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c7-5(8)4-1-2-6-3-4;/h1,6H,2-3H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZZUWPXVCIZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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